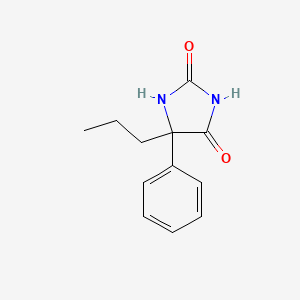
5-Phenyl-5-propylimidazolidin-2,4-dion
Übersicht
Beschreibung
5-Phenyl-5-propylimidazolidine-2,4-dione is a heterocyclic compound with the molecular formula C12H14N2O2. It is a derivative of imidazolidine-2,4-dione, featuring a phenyl group and a propyl group attached to the imidazolidine ring.
Wissenschaftliche Forschungsanwendungen
5-Phenyl-5-propylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an anticonvulsant and anti-inflammatory agent.
Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
Target of Action
A structurally similar compound, 5-methyl-5-[4-(4-oxo-3h-quinazolin-2-yl)phenyl]imidazolidine-2,4-dione, has been shown to inhibit tankyrase 1 and 2 (tnks-1 and tnks-2) . TNKS are part of the poly (ADP-ribose) polymerase family and play an essential role in the Wnt β-catenin pathway and various other cellular processes .
Mode of Action
While the exact mode of action of 5-Phenyl-5-propylimidazolidine-2,4-dione remains unexplored, insights can be drawn from the structurally similar compound mentioned above. The compound binds to conserved residues in TNKS-1 and TNKS-2, leading to high-affinity interactions . The binding free energy of the compound towards TNKS-1 and 2 indicates favorable dual binding .
Biochemical Pathways
Tnks, the potential targets of this compound, are known to play a significant role in the wnt β-catenin pathway . Therefore, it can be inferred that the compound may affect this pathway and its downstream effects.
Result of Action
The inhibition of tnks by a structurally similar compound has been associated with changes in cellular processes . Therefore, it can be inferred that 5-Phenyl-5-propylimidazolidine-2,4-dione may have similar effects.
Biochemische Analyse
Biochemical Properties
5-Phenyl-5-propylimidazolidine-2,4-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is crucial for understanding its biochemical properties. For instance, it has been observed that 5-Phenyl-5-propylimidazolidine-2,4-dione can act as an inhibitor or activator of specific enzymes, thereby influencing biochemical pathways .
Cellular Effects
The effects of 5-Phenyl-5-propylimidazolidine-2,4-dione on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 5-Phenyl-5-propylimidazolidine-2,4-dione can modulate the activity of key signaling molecules, leading to changes in cellular behavior .
Molecular Mechanism
The molecular mechanism of 5-Phenyl-5-propylimidazolidine-2,4-dione involves its interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. These binding interactions result in changes in gene expression and subsequent cellular responses. The detailed understanding of these mechanisms is essential for harnessing the potential of 5-Phenyl-5-propylimidazolidine-2,4-dione in various applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Phenyl-5-propylimidazolidine-2,4-dione change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Phenyl-5-propylimidazolidine-2,4-dione remains stable under specific conditions, but its degradation products can also have significant biological effects .
Dosage Effects in Animal Models
The effects of 5-Phenyl-5-propylimidazolidine-2,4-dione vary with different dosages in animal models. Threshold effects have been observed, where low doses may have beneficial effects, while high doses can lead to toxicity or adverse effects. Understanding the dosage-dependent effects of 5-Phenyl-5-propylimidazolidine-2,4-dione is crucial for its safe and effective use .
Metabolic Pathways
5-Phenyl-5-propylimidazolidine-2,4-dione is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 5-Phenyl-5-propylimidazolidine-2,4-dione within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation, which in turn affect its biological activity. Understanding these processes is vital for optimizing the delivery and efficacy of 5-Phenyl-5-propylimidazolidine-2,4-dione .
Subcellular Localization
The subcellular localization of 5-Phenyl-5-propylimidazolidine-2,4-dione is influenced by targeting signals and post-translational modifications These factors direct the compound to specific compartments or organelles, affecting its activity and function
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-5-propylimidazolidine-2,4-dione typically involves the reaction of phenylglycine derivatives with propyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the imidazolidine ring. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of 5-Phenyl-5-propylimidazolidine-2,4-dione may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Phenyl-5-propylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives with different functional groups.
Reduction: Reduction reactions can modify the phenyl or propyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the phenyl or propyl moieties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Phenylimidazolidine-2,4-dione: Lacks the propyl group, which may affect its biological activity and chemical reactivity.
5-Methyl-5-propylimidazolidine-2,4-dione: Contains a methyl group instead of a phenyl group, leading to different properties and applications
Uniqueness
5-Phenyl-5-propylimidazolidine-2,4-dione is unique due to the presence of both phenyl and propyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
5-phenyl-5-propylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-2-8-12(9-6-4-3-5-7-9)10(15)13-11(16)14-12/h3-7H,2,8H2,1H3,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEOJRZVVDXEBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(C(=O)NC(=O)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277175 | |
| Record name | 5-phenyl-5-propylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49676892 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5394-37-6 | |
| Record name | NSC1023 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1023 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-phenyl-5-propylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


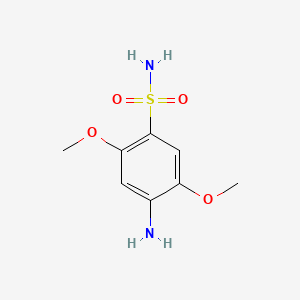
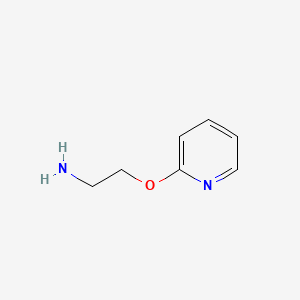
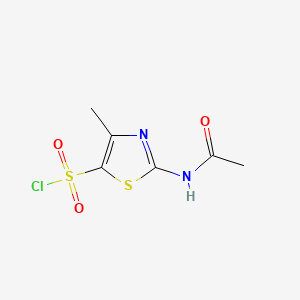






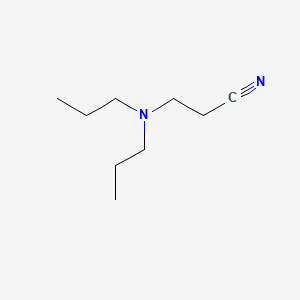

![1-[2-(3-Bromophenoxy)ethyl]pyrrolidine](/img/structure/B1266476.png)
![Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1266478.png)

